molecular formula C21H21ClN4O3 B2871228 2-(4-chloro-3-methylphenoxy)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)acetamide CAS No. 1105208-52-3

2-(4-chloro-3-methylphenoxy)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)acetamide

Cat. No.: B2871228
CAS No.: 1105208-52-3
M. Wt: 412.87
InChI Key: AROPBFIKCISYAG-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)acetamide (CAS 1105208-52-3) is a novel synthetic small molecule with a molecular formula of C21H21ClN4O3 and a molecular weight of 412.87 g/mol . This pyridazine derivative is a useful research compound for investigating new therapeutic agents, particularly in oncology and inflammation research . Studies on related pyridazine derivatives have indicated significant antitumor activity, with potential mechanisms including the inhibition of key enzymes like dihydrofolate reductase and tyrosine kinases, which are crucial in cancer cell proliferation . The compound also demonstrates potential anti-inflammatory properties; research on similar compounds has shown they can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes, with some derivatives exhibiting IC50 values in the low micromolar range against COX-II . Furthermore, its structural features suggest potential antimicrobial activity against various bacterial strains . The product is provided with a typical purity of ≥95% and is intended for non-human, in vitro research applications only . This product is strictly for research purposes and is not approved for use in humans, animals, or as a drug, pesticide, or for any other commercial application.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-15-13-17(3-4-18(15)22)29-14-20(27)24-9-2-12-26-21(28)6-5-19(25-26)16-7-10-23-11-8-16/h3-8,10-11,13H,2,9,12,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROPBFIKCISYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chloro-3-methylphenoxy)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting with the formation of a pyridazine core, followed by the introduction of substituents such as the chloro and methyl groups. The final product is characterized using techniques like NMR and mass spectrometry to confirm its structure and purity.

Antitumor Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antitumor activity. For instance, compounds similar to the target molecule have been shown to inhibit dihydrofolate reductase and tyrosine kinases, which are crucial in cancer cell proliferation .

Anti-inflammatory Effects

The target compound also demonstrates anti-inflammatory properties. Research has shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. In particular, some derivatives have been reported to exhibit IC50 values in the low micromolar range against COX-II, suggesting potent anti-inflammatory effects .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar configurations have been noted for their antibacterial effects against various strains of bacteria. For instance, studies on related pyridazine derivatives have shown effective inhibition of bacterial growth, indicating that the target compound may also possess similar properties .

Case Studies

  • Antitumor Study : A study conducted on a series of pyridazine derivatives revealed that one compound exhibited an IC50 value of 0.15 μM against breast cancer cell lines, demonstrating significant potential for further development as an anticancer agent.
  • Inflammation Model : In an experimental model of inflammation, a related compound was tested for its ability to reduce paw edema in rats. The results showed a reduction in edema by over 60% compared to control groups, highlighting the anti-inflammatory potential of these compounds.
  • Antimicrobial Testing : A comprehensive screening of various pyridazine derivatives against Staphylococcus aureus demonstrated that several compounds inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating promising antimicrobial activity.

Data Tables

Activity Type IC50 Value (µM) Reference
Antitumor0.15
COX-II Inhibition0.52
Antibacterial (S. aureus)10

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